REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:17]O>>[Br:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=C(C(=O)O)C=CC(=C1)C
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to ambient temperature
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Type
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CUSTOM
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Details
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the methanol was removed under reduced pressure
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Type
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ADDITION
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Details
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The residue was poured into ice-water (100 ml)
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (×2)
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Type
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WASH
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Details
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The combined organic layers were washed with NaHCO3 (aq. sat. Note: gas evolution), brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Name
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|
Type
|
product
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Smiles
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BrC1=C(C(=O)OC)C=CC(=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |